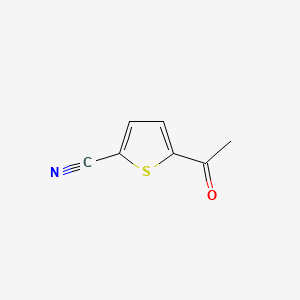
4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile" is a chemical entity that appears to be related to various research areas, including the synthesis of luminescent materials, pharmaceuticals, and liquid crystal technology. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics and applications of "4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile".
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of antipyrine derivatives involves the use of halo-substituted benzamides and is characterized by good yields and spectroscopic characterization . Similarly, the synthesis of luminescent benzonitriles with bent-core structures is achieved through a series of reactions, starting with alkoxyphenyl and methoxypyridine ring systems . These methods suggest that the synthesis of "4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile" could also involve multi-step reactions, possibly starting with bromopyrimidine and benzonitrile derivatives.
Molecular Structure Analysis
The molecular structure of compounds similar to "4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile" is often characterized using X-ray crystallography, which reveals details about the crystalline structure and intermolecular interactions . For example, the crystal packing of antipyrine derivatives is stabilized by hydrogen bonds and π-interactions . The molecular structure of luminescent benzonitriles shows non-planar unsymmetrical bent structures with nonconventional H-bond interactions . These findings suggest that "4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile" may also exhibit a complex molecular structure with specific intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of compounds containing pyrimidine and benzonitrile groups can be diverse. For example, aminopyrimidines can be synthesized from benzopyrans through reactions that involve the loss of benzonitrile . Additionally, bromomethyl-substituted pyrimidine derivatives can undergo aldol condensation reactions . These studies indicate that "4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile" may also participate in various chemical reactions, potentially leading to the formation of new compounds with different properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are often determined using techniques such as polarizing optical microscopy (POM), differential scanning calorimetry (DSC), and powder X-ray diffraction (PXRD) . These techniques reveal properties such as liquid crystalline behavior and phase transitions. The photophysical properties of similar compounds show that they can be good blue emitting materials with specific absorption and emission bands . The electrochemical properties, such as band gaps and energy levels, can be determined through studies like cyclic voltammetry . These insights suggest that "4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile" may also exhibit unique physical and chemical properties that could be relevant for applications in materials science and electronics.
Wissenschaftliche Forschungsanwendungen
Selective Androgen Receptor Modulators (SARMs)
- A study by Aikawa et al. (2017) investigated derivatives of 4-(pyrrolidin-1-yl)benzonitrile as selective androgen receptor modulators (SARMs). They found that certain derivatives exhibited anabolic effects on muscles and the CNS while having neutral effects on the prostate.
Anticancer Activity
- Bera et al. (2021) synthesized a tridentate NNN ligand involving a benzonitrile derivative and evaluated its anticancer activity against U937 human monocytic cells, finding potential anticancer activity Bera et al. (2021).
Pharmaceutical Synthesis
- The research by Hou et al. (2017) highlights the use of a benzonitrile derivative in the stereospecific scale-up synthesis of a selective S1P1 receptor agonist, indicating its role in pharmaceutical synthesis.
Antimicrobial Activity
- Kumar et al. (2022) explored the conversion of benzonitrile derivatives in the synthesis of compounds screened for antibacterial and antifungal activity, demonstrating antimicrobial potential Kumar et al. (2022).
Liquid Crystalline Behavior and Photophysical Properties
- A study by Ahipa et al. (2014) synthesized a series of luminescent benzonitrile derivatives and investigated their liquid crystalline behavior, revealing potential for mesogenic applications and blue light emission.
Electrolyte Additive for Batteries
- Huang et al. (2014) utilized a benzonitrile derivative as an electrolyte additive in high voltage lithium-ion batteries, showing improved cyclic stability and battery performance Huang et al. (2014).
Safety And Hazards
The safety information for “4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile” includes several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . The precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302+P352+P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P402+P404 (Store in a dry place. Store in a closed container), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Eigenschaften
IUPAC Name |
4-(5-bromopyrimidin-2-yl)oxybenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN3O/c12-9-6-14-11(15-7-9)16-10-3-1-8(5-13)2-4-10/h1-4,6-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHXPHIQLKAJOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=NC=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392086 |
Source


|
| Record name | 4-[(5-Bromopyrimidin-2-yl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile | |
CAS RN |
887430-98-0 |
Source


|
| Record name | 4-[(5-Bromopyrimidin-2-yl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

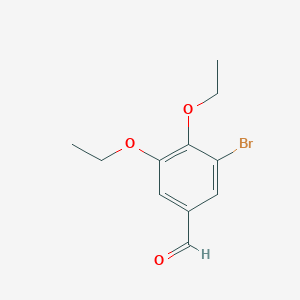

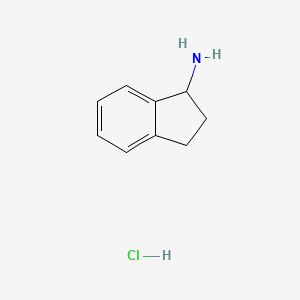
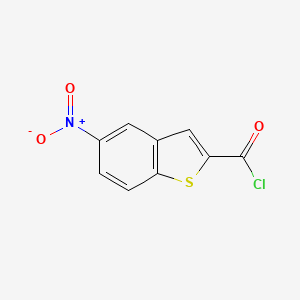
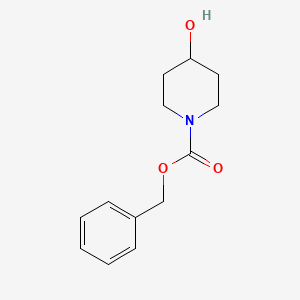
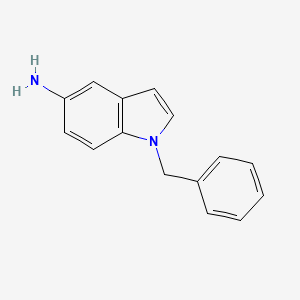
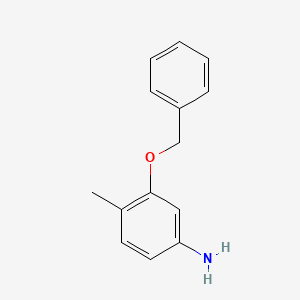


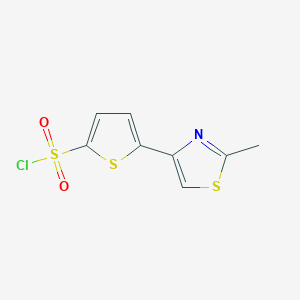
![2-Oxaspiro[4.4]nonane-1,3-dione](/img/structure/B1273293.png)

